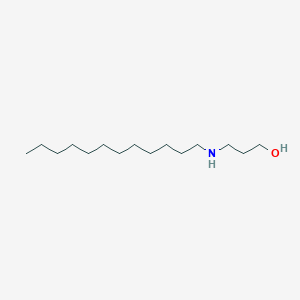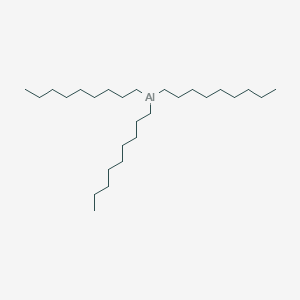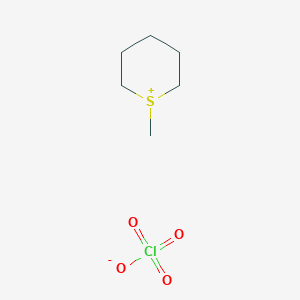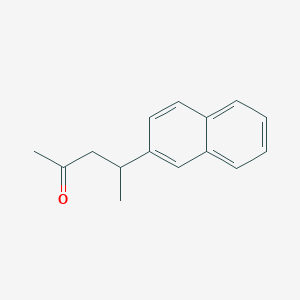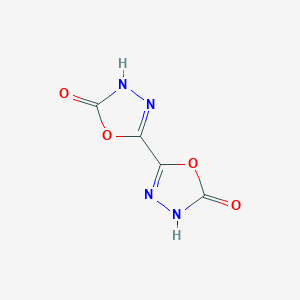
5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one is a compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted oxadiazole compounds.
Scientific Research Applications
5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-carbethoxy-2-(2-oxo-3H-1,3,4-oxadiazole-5-yl)benzoxazole
- (2Z)-5-butyl-2-indol-2-ylidene-3H-1,3,4-oxadiazole
- (2Z)-2-indol-2-ylidene-3H-1,3,4-oxadiazole
Uniqueness
5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
54685-47-1 |
|---|---|
Molecular Formula |
C4H2N4O4 |
Molecular Weight |
170.08 g/mol |
IUPAC Name |
5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C4H2N4O4/c9-3-7-5-1(11-3)2-6-8-4(10)12-2/h(H,7,9)(H,8,10) |
InChI Key |
KVEUEXHOQZCEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=O)O1)C2=NNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
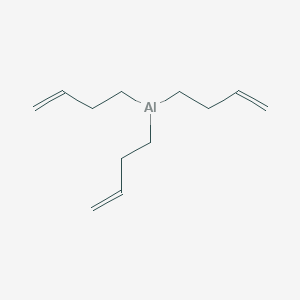
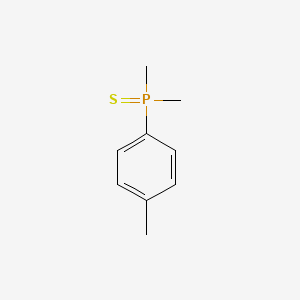
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
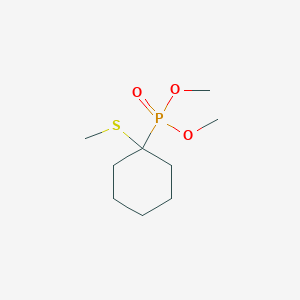
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
